D-(+)-Trehalose dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bioprotective Agent:

Trehalose exhibits remarkable protective qualities against various environmental stresses, including:

- Desiccation (drying): Trehalose acts as an osmoprotectant, stabilizing cell membranes and proteins during dehydration. This property is crucial for the survival of several organisms, like insects and plants, during dry periods .

- Freezing: Trehalose prevents the formation of ice crystals, protecting cell structures and function during freezing and thawing cycles. This is advantageous in cryopreservation techniques for preserving cells, tissues, and organs .

Pharmaceutical Applications:

Trehalose finds potential applications in the pharmaceutical industry due to its:

- Protein stabilization: Trehalose effectively preserves the structural integrity and functionality of proteins during storage, transportation, and formulation of drugs. This is particularly beneficial for labile protein-based drugs that are susceptible to degradation .

- Drug delivery systems: Trehalose-based materials hold promise for developing novel drug delivery systems. These materials can control drug release, improve bioavailability, and target specific tissues .

Potential Therapeutic Effects:

Research is ongoing to explore the potential therapeutic effects of trehalose in various disease models:

- Neurodegenerative diseases: Studies suggest trehalose might promote the clearance of misfolded proteins associated with neurodegenerative diseases like Huntington's and Alzheimer's disease, potentially slowing disease progression .

- Metabolic diseases: Trehalose may influence blood sugar regulation and potentially offer benefits in managing diabetes and related conditions .

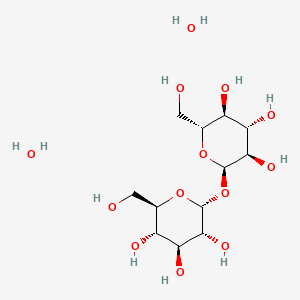

D-(+)-Trehalose dihydrate is a non-reducing disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. Its chemical formula is and it is commonly referred to as trehalose dihydrate. This compound is notable for its unique properties, including high water retention capabilities and stability under various conditions, making it valuable in both biological and industrial applications. Trehalose is naturally synthesized by certain bacteria, fungi, plants, and invertebrate animals as a source of energy and a protective agent against environmental stresses such as desiccation and freezing .

D-(+)-Trehalose dihydrate undergoes hydrolysis in acidic conditions, yielding two moles of D-glucose. This reaction can be represented as follows:

In addition to hydrolysis, trehalose can participate in various

D-(+)-Trehalose dihydrate exhibits several biological activities that contribute to its significance in various fields:

- Cryoprotection: It protects cells from damage during freezing and drying processes by stabilizing proteins and cellular structures.

- Antioxidant Properties: Trehalose has been shown to scavenge free radicals, thereby reducing oxidative stress.

- Inhibition of Protein Aggregation: It inhibits polyglutamine-mediated protein aggregation in vitro and in vivo, which has implications for neurodegenerative diseases .

- Stabilization of Nucleic Acids: Trehalose interacts with nucleic acids, facilitating the melting of double-stranded DNA and stabilizing single-stranded forms .

D-(+)-Trehalose dihydrate can be synthesized through various methods:

- Biological Pathways: Several biosynthetic pathways exist:

- The most common pathway involves trehalose-6-phosphate synthase (TPS) which converts glucose-6-phosphate into trehalose.

- Other pathways include the TreY-TreZ pathway in certain bacteria that convert starch directly into trehalose.

- Chemical Synthesis: Chemical methods have been developed to synthesize trehalose from glucose derivatives. For example, a method involves the acetylation of glucose followed by glycosylation reactions .

- Industrial Production: Trehalose can also be produced enzymatically from starch using specific enzymes that facilitate the conversion of starch into trehalose, making the process more efficient and cost-effective compared to traditional extraction methods .

D-(+)-Trehalose dihydrate has a wide range of applications across various industries:

- Food Industry: Used as a sweetener and preservative due to its ability to retain moisture and enhance texture.

- Pharmaceuticals: Acts as a stabilizer for proteins and vaccines, improving their shelf life.

- Cosmetics: Utilized for its moisturizing properties in skincare products.

- Cryopreservation: Employed in the preservation of biological materials such as sperm and tissues due to its protective effects against freezing damage .

Research has demonstrated that D-(+)-trehalose dihydrate interacts with various biomolecules:

- It enhances the stability of proteins during freeze-drying processes.

- Studies indicate that it can modulate cellular responses to stress by interacting with signaling pathways involved in cell survival.

- Interaction with nucleic acids suggests potential applications in gene therapy and molecular biology techniques .

D-(+)-Trehalose dihydrate can be compared with other disaccharides such as sucrose and maltose. Here are some similar compounds:

| Compound | Structure | Unique Properties |

|---|---|---|

| Sucrose | Glucose + Fructose | Reducing sugar; widely used as a sweetener |

| Maltose | Glucose + Glucose | Reducing sugar; produced during starch digestion |

| Isotrehalose | β,β-trehalose | Not found in nature; potential therapeutic applications |

| Neotrehalose | α,β-trehalose | Exists as an isomer; less studied than D-trehalose |

D-(+)-Trehalose dihydrate is unique due to its non-reducing nature, which allows it to resist Maillard browning reactions common in reducing sugars. This property makes it particularly valuable in food preservation and pharmaceutical formulations where color change is undesirable .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

Wikipedia

Trehalose

Use Classification

TEXTURIZER; -> JECFA Functional Classes

Cosmetics -> Humectant; Moisturising